molecular formula C8H4Cl2N2 B1330320 4,6-Dichloroquinazoline CAS No. 7253-22-7

4,6-Dichloroquinazoline

Cat. No.: B1330320
CAS No.: 7253-22-7
M. Wt: 199.03 g/mol
InChI Key: JEBCOVKUVLFOGR-UHFFFAOYSA-N
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Description

4,6-Dichloroquinazoline is a heterocyclic organic compound that contains a quinazoline ring with two chlorine atoms attached to the 4th and 6th positions. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.

Preparation Methods

The synthesis of 4,6-Dichloroquinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate quinazoline diones, which are then chlorinated to produce this compound . The reaction conditions include using water as a solvent at temperatures between 20 and 100 degrees Celsius with a pH of 9 to 12. Industrial production methods often employ non-toxic solvents and accessible raw materials to ensure high reaction yields and applicability to large-scale production .

Chemical Reactions Analysis

4,6-Dichloroquinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed from these reactions are often polysubstituted quinazolines and quinazolinones .

Scientific Research Applications

4,6-Dichloroquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

4,6-Dichloroquinazoline is unique due to its specific substitution pattern on the quinazoline ring. Similar compounds include:

  • 4-Chloroquinazoline
  • 4,8-Dichloroquinazoline
  • 4,7-Dichloroquinazoline
  • 2,4-Dichloroquinazoline
  • 2,4,7-Trichloroquinazoline

These compounds share structural similarities but differ in their substitution patterns and, consequently, their chemical and biological properties. The unique positioning of chlorine atoms in this compound contributes to its distinct reactivity and applications.

Biological Activity

4,6-Dichloroquinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in oncology and antimicrobial fields. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Quinazoline derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Several studies have reported that this compound and its derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : This compound has shown effectiveness against a range of bacterial strains, indicating potential utility in treating infections.
  • Anti-inflammatory Effects : Some derivatives have been linked to reduced inflammation in various models, suggesting a role in managing inflammatory diseases.
  • Neuroprotective Effects : Recent studies indicate potential applications in neurodegenerative diseases through cholinesterase inhibition.

The mechanisms through which this compound exerts its biological effects involve interaction with specific molecular targets:

  • Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of various kinases involved in cell signaling pathways. For instance, they can inhibit PAK4 (p21-activated kinase 4), which is implicated in cancer cell migration and invasion .
  • DNA Interaction : Some studies suggest that quinazoline compounds can intercalate with DNA or inhibit topoisomerase II, leading to increased DNA damage and subsequent apoptosis in cancer cells.
  • Cholinesterase Inhibition : Recent research highlights the ability of certain quinazoline derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmitter regulation .

Anticancer Studies

A study demonstrated that this compound derivatives exhibited significant antiproliferative activity against several human cancer cell lines. The compound's ability to induce apoptosis was linked to the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis via caspase activation
MCF-7 (Breast)15.0Cell cycle arrest at G1 phase
HeLa (Cervical)10.0DNA intercalation and topoisomerase inhibition

Antimicrobial Activity

In antimicrobial evaluations, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Neuroprotective Studies

In neuroprotective assays, derivatives of this compound were evaluated for their ability to inhibit AChE:

CompoundIC50 (µM)Selectivity Index (SI)
Compound A0.52>96
Compound B3.65>20

These compounds showed promising results compared to donepezil, a standard AChE inhibitor used in Alzheimer's treatment.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer treated with a regimen including a quinazoline derivative showed improved survival rates compared to standard therapy.
  • Case Study on Antimicrobial Efficacy : An investigation into the use of this compound for treating skin infections caused by resistant Staphylococcus aureus yielded positive outcomes, emphasizing its potential as an alternative treatment option.

Properties

IUPAC Name

4,6-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBCOVKUVLFOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289021
Record name 4,6-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7253-22-7
Record name 7253-22-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloroquinazoline
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Synthesis routes and methods

Procedure details

Preparation D1, Step 2: 6-Chloroquinazolin-4-ol (400 mg, 2.21 mmol, 1 eq.), phosphorus oxychloride (1.99 mL, 21.4 mmol, 9.64 eq.) and triethylamine (0.99 mL, 7.11 mmol, 3.21 eq.) were mixed at room temperature under nitrogen and then refluxed for 2.5 hours. Worked up by stripping the reaction, then re-rotovapping the residue 2 times from toluene to obtain brown solids. Methylene chloride (25 mL) was added to dissolve the solids. The organic mixture was then rinsed 2 times with saturated ammonium chloride (25 mL). The organic layer was dried (sodium sulfate) and stripped to give brown solids. The solids were purified over silica gel in 9:1 to 3:1 hexanes/ethyl acetate. Obtained 4,6-dichloroquinazoline (300 mg) as an off-white solid. Yield=68%. 1H NMR (400 MHz) (DMSO-D6) δ 9.16 (s, 1H): 8.33 (s, 1H), 8.17 (apparent t, 2H, J=7 Hz).
[Compound]
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
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Quantity
1.99 mL
Type
reactant
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Quantity
0.99 mL
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions of 4,6-Dichloroquinazoline with nucleophiles?

A1: this compound readily undergoes nucleophilic aromatic substitution reactions due to the presence of two chlorine atoms which act as leaving groups. Research demonstrates its reactivity with various amines. For instance, it reacts with ethanolamine and 2-chloroethylethylamine, leading to the formation of substituted quinazoline derivatives []. In another study, researchers successfully synthesized a series of nitrogen mustards containing the quinazoline moiety by reacting this compound with ethanolamine, diethanolamine, and N-bis (2-chloroethyl) amine hydrochloride []. These reactions highlight the versatility of this compound as a precursor in organic synthesis.

Q2: Beyond simple amine substitutions, are there other reported reactions of this compound?

A2: Yes, research indicates that this compound can participate in reactions that lead to more complex structures. One example is its reaction with ethylenediamine. While the specific details of this interaction are not provided in the abstract, the research suggests a more intricate reaction pathway than simple nucleophilic substitution []. This finding suggests further exploration of this compound's reactivity could reveal new synthetic routes to diverse quinazoline derivatives.

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